

Technical Comparison Guide: Spectral Analysis of 4-Pyridinecarboxaldehyde

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Compound of Interest

Compound Name: 4-Pyridinecarbaldehyde
monohydrate

Cat. No.: B8022902

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CAS: 872-85-5 | Formula: C₆H₅NO | MW: 107.11 g/mol Synonyms: Isonicotinaldehyde, Pyridine-4-carbaldehyde[1][2][3][4]

Executive Summary

4-Pyridinecarboxaldehyde is a critical heterocyclic building block used in the synthesis of pharmaceuticals (e.g., antitubercular agents) and ligand systems.[1][3][4] Its high reactivity makes it prone to oxidation (to isonicotinic acid) and hydration (to gem-diols).[1][4] This guide provides authoritative ¹H and ¹³C NMR data to distinguish it from its isomers (2- and 3-pyridinecarboxaldehyde) and quantify common impurities.[1]

Spectral Characterization: 4-Pyridinecarboxaldehyde

The symmetry of the 4-substituted pyridine ring simplifies the NMR spectrum, creating a distinct "AA'XX'" or "AA'BB'" splitting pattern that is easily distinguishable from the more complex patterns of the 2- and 3-isomers.[1][3][4]

A. ¹H NMR Data (Proton Assignments)

Note: Chemical shifts (ngcontent-ng-c4120160419="" _ngghost-ng-c3115686525="" class="inline ng-star-inserted">

) are reported in ppm.[1][5][6][7][8] Coupling constants (

) are in Hz.[1][3][4]

Proton Assignment	(CDCl ₃)	(DMSO-)	Multiplicity	Coupling (Approx.)	Structural Insight
-CHO (Aldehyde)	10.11	10.33	Singlet (s)	-	Highly deshielded; diagnostic for oxidation state.[1]
H-2, H-6	8.90	9.06	Doublet (d)	Hz	Ortho to Nitrogen.[1] [3][4] Deshielded by ring nitrogen.
H-3, H-5	7.72	7.96	Doublet (d)	Hz	Meta to Nitrogen.[1] [3][4] Shielded relative to H-2,[1][3][4]6.

Key Observation: The shift of the aldehyde proton is solvent-dependent.[1] In DMSO-

, the signal is typically sharper and shifted downfield compared to CDCl₃ due to hydrogen bonding effects.[1][3][4]

B. ¹³C NMR Data (Carbon Assignments)

Data represents typical shifts in CDCl₃.

Carbon Assignment	(ppm)	Environment
C=O[1][3][4] (Aldehyde)	192.5	Carbonyl carbon; most deshielded signal.[1]
C-2, C-6	151.2	-carbons; deshielded by adjacent Nitrogen.
C-4	141.5	-carbon; ipso to the aldehyde group.[1]
C-3, C-5	122.0	-carbons; typical aromatic region.[1][3][4]

Comparative Analysis: Isomer Differentiation

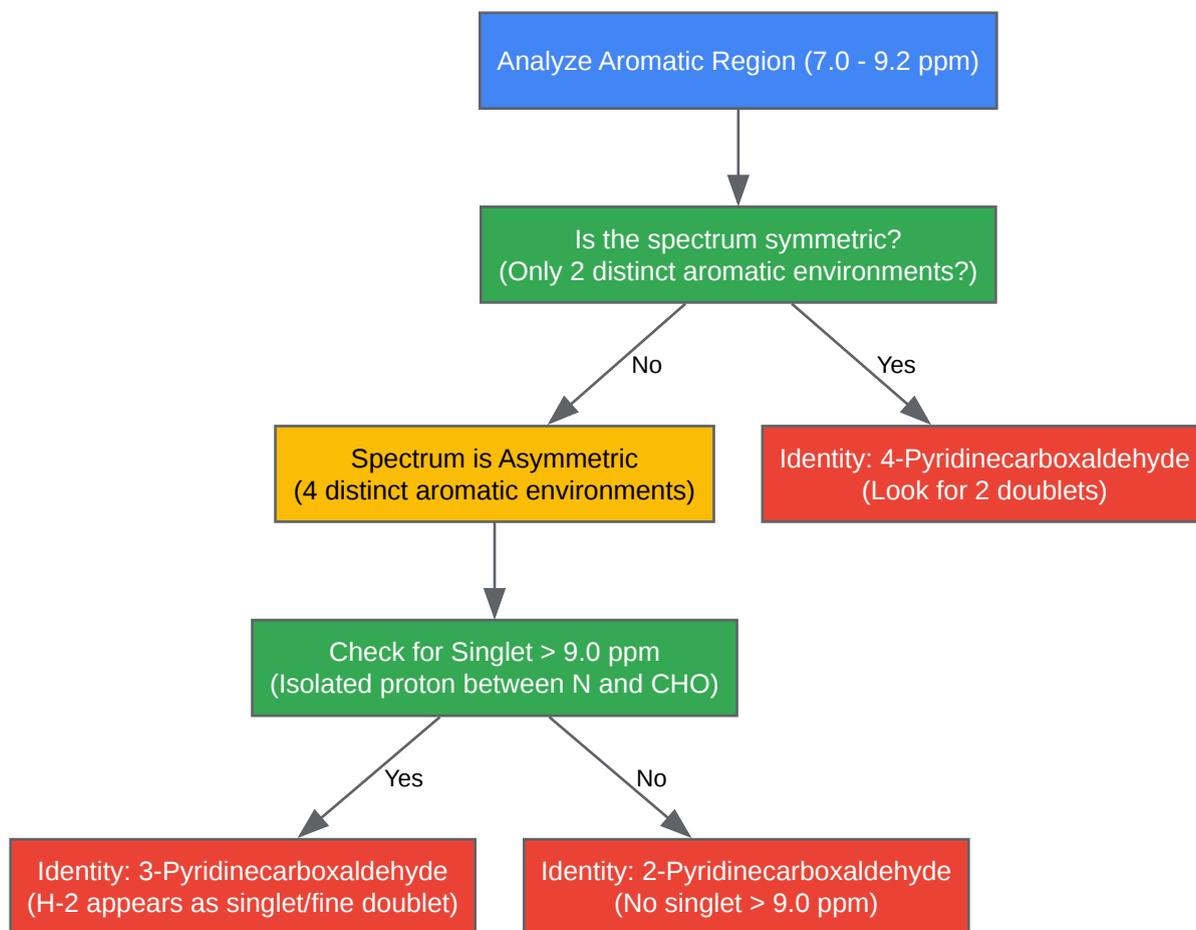
Distinguishing the 4-isomer from the 2- and 3-isomers is a common challenge in synthesis. The following table highlights the unique "fingerprint" signals for each isomer.

Isomer Comparison Table (1H NMR in CDCl₃)

Feature	4-Pyridinecarboxaldehyde	3-Pyridinecarboxaldehyde	2-Pyridinecarboxaldehyde
Symmetry	Symmetric (2 sets of aromatic signals)	Asymmetric (4 distinct aromatic signals)	Asymmetric (4 distinct aromatic signals)
Aldehyde Proton	10.11 (s)	10.15 (s)	10.09 (s)
Key Aromatic Signal	Two Doublets (H-2,6 and H-3, ^[1] ^[3] ^[4] ^[5])	Singlet at ~9.11 ppm (H-2, isolated between N and CHO)	Multiplet pattern; no isolated singlet > 9.0 ppm
Coupling Pattern	Clean AA'XX' system	Complex ABCD system	Complex ABCD system

Decision Logic for Identification

The following diagram outlines the logical flow for identifying the correct isomer based on ¹H NMR spectral features.



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Figure 1: Decision tree for differentiating pyridinecarboxaldehyde isomers using ^1H NMR.

Purity & Stability Assessment

4-Pyridinecarboxaldehyde is unstable compared to benzene analogs.[1] It degrades via two primary pathways observable by NMR.

A. Oxidation (Formation of Isonicotinic Acid)

Exposure to air converts the aldehyde to a carboxylic acid.

- Diagnostic Signal (^1H NMR, DMSO-

):

- New Peak: Broad singlet at $\sim 13.0 - 14.0$ ppm ($-\text{COOH}$).[1][4]

- Shift Change: H-2,6 shift upfield to ~8.79 ppm; H-3,5 shift to ~7.83 ppm.
- Loss of Signal: Disappearance of the aldehyde singlet at 10.33 ppm.[4]

B. Hydration (Formation of Gem-Diol)

In the presence of moisture (especially in acidic/basic conditions), the aldehyde forms a hydrate (

).[1][4]

- Diagnostic Signal:
 - Aldehyde Proton: Disappears.
 - Methine Proton: New signal appears upfield at ~6.0 - 6.5 ppm (depending on pH/solvent). [1]
 - Reversibility: This reaction is often reversible; drying the sample or changing the solvent can restore the aldehyde signal.[4]

Experimental Protocols

Protocol 1: Standard Purity Analysis (1H NMR)

Objective: Verify identity and assess oxidation level.[1]

- Solvent Selection: Use DMSO-
(99.9% D) for best resolution of the aldehyde proton and to minimize volatility losses.[1]
CDCl₃ is acceptable but may show broader peaks if the sample is wet.
- Sample Prep: Dissolve 10-15 mg of 4-Pyridinecarboxaldehyde in 0.6 mL of solvent.
 - Critical Step: Ensure the NMR tube is capped immediately to prevent evaporation and moisture absorption.
- Acquisition:
 - Pulse Angle: 30° or 45°.

- Relaxation Delay (d1):
1.0 second (ensure integration accuracy for the aldehyde proton).
- Scans: 16 (sufficient for >95% purity).
- Processing: Reference the residual DMSO pentet to 2.50 ppm. Integrate the aldehyde peak (set to 1H) and compare aromatic integrals (should be 2H each).

Protocol 2: Monitoring Reaction Progress (In-Situ)

Objective: Monitor the consumption of aldehyde in a reaction (e.g., reductive amination).

- Aliquot: Take a 50
L aliquot of the reaction mixture.
- Quench: Dilute immediately into 0.5 mL of CDCl₃ (or appropriate deuterated solvent).
- Analysis: Focus on the disappearance of the 10.11 ppm singlet. Normalizing to an internal standard (e.g., mesitylene) is recommended for quantitative kinetics.^{[3][4]}

References

- National Institute of Standards and Technology (NIST). (2023).^[1] 4-Pyridinecarboxaldehyde Mass Spectrum and Data. NIST Chemistry WebBook. Retrieved from [\[Link\]](#)^{[1][3][4]}
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Sources

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